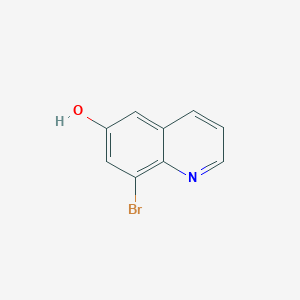

8-Bromoquinolin-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPGTDGDSRRYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromoquinolin 6 Ol

Direct Bromination Approaches to Halogenated Quinolinols

Direct bromination is a common method for synthesizing halogenated quinolinols, involving the reaction of a quinolinol with a brominating agent. vulcanchem.com This approach is an example of electrophilic aromatic substitution, where an electrophile (a bromine cation or its equivalent) attacks the electron-rich quinoline (B57606) ring. researchgate.netquimicaorganica.org The success and outcome of this reaction are highly dependent on the reaction conditions and the directing effects of the substituents already present on the ring. acgpubs.org While this method is used for various quinolinols, its application to produce 8-Bromoquinolin-6-ol from quinolin-6-ol is not straightforward due to regioselectivity rules.

Electrophilic Aromatic Substitution Mechanisms

The mechanism of direct bromination on quinolinols is a classic electrophilic aromatic substitution (SEAr). The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. researchgate.netarsdcollege.ac.in Consequently, electrophilic substitution, including bromination, preferentially occurs on the more electron-rich benzene ring (positions 5, 6, 7, and 8). researchgate.netimperial.ac.uk

The reaction proceeds via a two-step addition-elimination mechanism. First, the electrophile (Br⁺) attacks the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. nih.gov In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the brominated product. The stability of the intermediate carbocation is a key factor in determining the position of substitution. For quinoline itself, substitution at positions 5 and 8 is generally favored as it allows for the formation of more stable Wheland intermediates. quimicaorganica.orgimperial.ac.uk

The regioselectivity of electrophilic substitution on the quinoline ring is profoundly influenced by the directing effects of its substituents. A hydroxyl (-OH) group, as in quinolin-6-ol, is a powerful activating group. Through its resonance effect, the -OH group donates electron density to the aromatic ring, particularly at the positions ortho and para to it. libretexts.org

In quinolin-6-ol, the hydroxyl group is at position 6. Therefore, it strongly activates the ortho positions (C5 and C7) for electrophilic attack. The position para to the -OH group is occupied by the ring fusion. The electron-donating effect of the hydroxyl group significantly outweighs the deactivating effect of the nitrogen atom on the benzenoid ring, making positions 5 and 7 the most likely sites for bromination. rsc.orgua.pt Substitution at the C8 position would require overcoming the strong directing influence of the C6-hydroxyl group, making the synthesis of this compound by direct electrophilic bromination of quinolin-6-ol electronically disfavored. For instance, studies on the bromination of 8-hydroxyquinoline (B1678124), where the hydroxyl group is at C8, show that substitution occurs at C5 and C7, which are para and ortho to the activating hydroxyl group, respectively. acgpubs.orgresearchgate.net

Controlling the extent of bromination to achieve either mono- or di-substituted products is a critical aspect of synthesizing halogenated quinolinols. The outcome depends on several factors, including the stoichiometry of the brominating agent, reaction temperature, solvent, and the inherent reactivity of the quinolinol substrate. acgpubs.org

Due to the strong activating nature of the hydroxyl group, quinolinols can be susceptible to over-bromination, leading to the formation of di- or even tri-brominated products. nih.gov For example, the bromination of 8-hydroxyquinoline can yield a mixture of 7-bromo-, 5-bromo-, and 5,7-dibromo-8-hydroxyquinoline. researchgate.net Careful control of the amount of the brominating agent is crucial; using approximately one equivalent of the reagent favors monobromination, whereas an excess often leads to polysubstitution. acgpubs.orgmdpi.com

Role of Activating Groups in Regioselectivity

Reagents and Conditions for Bromination

Several reagents are commonly employed for the direct bromination of quinolinols and other activated aromatic systems. The choice of reagent and conditions allows for tuning the reactivity and can influence the selectivity of the bromination.

Molecular bromine (Br₂) is a classic and effective reagent for the electrophilic bromination of aromatic compounds. sci-hub.se It is often used in a solvent such as chloroform (B151607), acetonitrile (B52724), or acetic acid. acgpubs.orgnuph.edu.ua In the case of highly activated substrates like quinolinols, the reaction can often proceed without a Lewis acid catalyst.

Studies on the bromination of 8-hydroxyquinoline with molecular bromine in acetonitrile at 0°C have shown that the ratio of mono- to di-brominated products can be controlled by adjusting the equivalents of Br₂ used. acgpubs.org For instance, using 1.1 equivalents of Br₂ on 8-hydroxyquinoline resulted in a mixture where the monobrominated product (7-bromo-8-hydroxyquinoline) was present, while using 2.1 equivalents led predominantly to the dibrominated product (5,7-dibromo-8-hydroxyquinoline). acgpubs.org This illustrates the principle of stoichiometric control in directing the extent of bromination.

Table 1: Effect of Molecular Bromine Stoichiometry on Bromination of 8-Hydroxyquinoline acgpubs.orgresearchgate.net

| Starting Material | Equivalents of Br₂ | Solvent | Temperature (°C) | Major Products |

| 8-Hydroxyquinoline | 1.1 | Acetonitrile | 0 | 7-Bromo-8-hydroxyquinoline, 5,7-Dibromo-8-hydroxyquinoline |

| 8-Hydroxyquinoline | 1.5 | Acetonitrile | 0 | 5,7-Dibromo-8-hydroxyquinoline |

| 8-Hydroxyquinoline | 2.1 | Acetonitrile | 0 | 5,7-Dibromo-8-hydroxyquinoline |

This table illustrates the control of bromination on a model quinolinol. Data is for 8-hydroxyquinoline as a representative example.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination. researchgate.net It is a crystalline solid, making it easier and safer to handle than liquid bromine. sci-hub.se NBS serves as a source of electrophilic bromine and is particularly effective for brominating activated aromatic and heteroaromatic rings. organic-chemistry.org The reactions are typically carried out in solvents like chloroform, acetonitrile, or concentrated sulfuric acid. mdpi.comnuph.edu.ua

NBS is often used when a milder brominating agent is required to improve selectivity and avoid side reactions. For example, the bromination of 8-hydroxyquinoline with NBS in chloroform has been used to synthesize 7-bromoquinolin-8-ol (B152725). mdpi.com In some cases, particularly with less reactive or deactivated substrates, NBS is used in conjunction with a strong acid like H₂SO₄, which can enhance the electrophilicity of the brominating species. organic-chemistry.org The use of NBS is a common strategy in the synthesis of various bromoquinolines. vulcanchem.comrsc.org

Ionic Liquid Mediated Bromination

The use of ionic liquids (ILs) as reaction media has gained prominence as a green alternative to conventional volatile organic solvents. rsc.org Brønsted acidic ionic liquids, in particular, can function as both solvent and catalyst in various chemical transformations, including halogenations. mdpi.com For the synthesis of this compound, an ionic liquid-mediated approach offers mild reaction conditions.

The bromination of anilines and related compounds has been successfully achieved using copper(II) bromide in ionic liquids like 1-hexyl-3-methylimidazolium (B1224943) bromide. beilstein-journals.org This method demonstrates high regioselectivity for para-bromination under mild conditions, often at room temperature. beilstein-journals.org Given the electronic nature of the quinolin-6-ol scaffold, a similar system could be employed for its regioselective bromination.

Alternatively, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are effective halogenating agents, though they often require activation by a Brønsted or Lewis acid. mdpi.comnih.gov The use of task-specific ionic liquids can accelerate these reactions. For instance, ketones have been efficiently converted to α-bromoketones using NBS in ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), with a catalytic amount of p-toluenesulfonic acid. scirp.org This highlights the potential of using NBS in an ionic liquid medium for the bromination of the quinoline ring system.

Table 1: Examples of Ionic Liquid Mediated Halogenation Reactions

| Substrate | Halogenating Agent | Ionic Liquid | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Aniline Analogues | CuBr₂ (3 equiv) | 1-hexyl-3-methylimidazolium bromide | Room Temperature | High yield of para-brominated product | beilstein-journals.org |

| Acetophenone | NBS (1.2 equiv) | [bmim]PF₆ | Room Temperature, 12.5 h | α-bromoacetophenone | scirp.org |

Influence of Starting Quinoline Substrates on Reaction Outcomes

The regiochemical outcome of electrophilic bromination on a quinoline ring is heavily dictated by the electronic properties and position of existing substituents. The hydroxyl group (-OH) is a potent activating, ortho-para directing group, while the pyridine nitrogen acts as a deactivating meta-director under acidic conditions.

Studies on the bromination of 8-substituted quinolines provide significant insight. The bromination of 8-hydroxyquinoline with bromine or NBS typically yields a mixture of 5-bromo-, 7-bromo-, and 5,7-dibromo-8-hydroxyquinoline, demonstrating the strong directing effect of the C8-hydroxyl group to the ortho (C7) and para (C5) positions. researchgate.netmdpi.com Similarly, 8-methoxyquinoline, with its activating methoxy (B1213986) group, furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. researchgate.net In contrast, the bromination of 8-aminoquinoline (B160924) can lead to a mixture of 5-bromo- and 5,7-dibromo derivatives. researchgate.net

For the synthesis of this compound, the starting substrate would be quinolin-6-ol. The C6-hydroxyl group is expected to activate the ring towards electrophilic substitution, primarily directing the incoming bromine atom to the ortho (C5 and C7) and para (C8) positions. However, the deactivating influence of the protonated pyridine ring under typical bromination conditions (using Br₂ in acidic media) complicates the regioselectivity. The low basicity of the nitrogen atom and potential steric hindrance from substituents can also influence the reaction pathway. researchgate.net The precise ratio of isomers, including the desired this compound, would depend on a careful optimization of reaction parameters such as the brominating agent, solvent, and temperature. researchgate.net

Table 2: Influence of C8-Substituent on Bromination of Quinoline

| Starting Substrate | Brominating Agent/Conditions | Product(s) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Br₂ (1.5 eq), CH₃CN, 0°C | Mixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline | researchgate.netacgpubs.org |

| 8-Methoxyquinoline | Br₂ (1.1 eq), CCl₄, 24°C | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 8-Aminoquinoline | Br₂ (1.1 eq), CH₂Cl₂, rt | 5-Bromo-8-aminoquinoline | researchgate.net |

Indirect Synthesis Routes Involving this compound Precursors

Indirect routes involve the synthesis of a quinoline core that is already brominated at the C8-position, followed by the introduction or unmasking of the C6-hydroxyl group.

Nucleophilic Aromatic Substitution Approaches for Quinolines

Nucleophilic aromatic substitution (SₙAr) provides a pathway to introduce substituents onto an electron-deficient aromatic ring that bears a suitable leaving group. wikipedia.org The quinoline ring, particularly when protonated or bearing electron-withdrawing groups, is susceptible to SₙAr. wikipedia.org Halogen atoms, such as bromine, serve as effective leaving groups in these reactions. ontosight.ai

An indirect synthesis of this compound could involve an SₙAr reaction on a precursor like 6,8-dibromoquinoline. In this scenario, the bromine atom at the C6-position would be selectively replaced by a hydroxyl group or a protected equivalent (e.g., a methoxy or benzyloxy group). The electron-deficient nature of the quinoline ring facilitates this nucleophilic attack. Kinetic studies on the reaction of bromoquinolines with nucleophiles like piperidine (B6355638) and sodium methoxide (B1231860) confirm the feasibility of such displacements. acs.org The selectivity between the C6 and C8 positions would be a critical factor, influenced by the specific reaction conditions and the nucleophile employed. After the SₙAr, a subsequent deprotection step (if a protected hydroxyl group was used) would yield the final product.

Transition Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds in the synthesis of complex aromatic compounds. rsc.org

The Chan–Lam coupling reaction is a copper-catalyzed method for forming aryl C-O or C-N bonds from arylboronic acids and alcohols or amines, respectively. wikipedia.orgslideshare.net This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the Chan–Lam coupling could be envisioned in a few ways. A primary route would involve the coupling of 8-bromoquinoline-6-boronic acid with a suitable oxygen source, though this precursor may not be readily available. A more practical approach involves the coupling of a pre-existing quinolin-6-ol derivative with a boron-containing reagent.

A highly relevant study demonstrated the synthesis of 6-phenoxy-quinoline derivatives via a Chan-Lam C-O cross-coupling of 6-bromoquinolin-4-ol (B142416) with various arylboronic acids. mdpi.com This reaction was optimized using copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst and triethylamine (B128534) (Et₃N) as the base in methanol, affording high yields. mdpi.com This precedent suggests that a similar strategy could be applied to an this compound precursor, for instance, by coupling 8-bromo-6-iodoquinoline (B580762) with a boronic acid, followed by further manipulation. More directly, one could synthesize the quinolin-6-ol core first and then introduce the bromine at C8. However, within the scope of precursor-based methods, the Chan-Lam reaction serves as a robust method for constructing the C6-O bond onto a pre-functionalized quinoline scaffold. mdpi.comnih.gov

Table 3: Optimized Conditions for Chan–Lam C-O Coupling on a Bromoquinoline Scaffold mdpi.com

| Catalyst | Base | Solvent | Conditions | Outcome |

|---|---|---|---|---|

| Cu(OAc)₂ (2 eq.) | Et₃N (1 mol%) | Methanol | Room Temperature, 48 h | 89% yield of coupled product |

| Cu(OAc)₂·H₂O | Et₃N / TMEDA | CH₃OH/H₂O (8:1) | Room Temperature, 45 min | Enhanced yields (79-97%) |

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy is essential for indirect synthetic routes where a more stable or readily accessible group is carried through several steps before being converted to the desired functionality. vanderbilt.edudocsity.com

A common and practical FGI strategy for obtaining this compound would be the dealkylation of a precursor such as 8-bromo-6-methoxyquinoline. The methoxy group is generally more robust than a free hydroxyl group during various synthetic operations, including certain bromination or cross-coupling reactions. The conversion of the aryl methyl ether to the corresponding phenol (B47542) is a standard transformation. Reagents such as boron tribromide (BBr₃) in dichloromethane (B109758) or strong acids like hydrobromic acid (HBr) are highly effective for this ether cleavage.

Another potential FGI route could involve the conversion of an amino group to a hydroxyl group. For example, a precursor like 6-amino-8-bromoquinoline could be synthesized and then converted to the target compound. This transformation is typically achieved by treating the aromatic amine with sodium nitrite (B80452) (NaNO₂) under acidic conditions to form an intermediate diazonium salt, which is then hydrolyzed to the phenol upon heating in water.

Oxidation of Hydroxyl Groups to Quinone Derivatives

The hydroxyl group at the 6-position of this compound can be oxidized to form the corresponding quinone derivative, 8-bromo-5,6-quinolinedione. This transformation is a key step in the synthesis of various biologically active compounds. The oxidation of quinoline and isoquinoline (B145761) derivatives is a known method for producing 5,8-quinolinediones. mdpi.com The presence of substituents on the quinoline ring influences the biological activity of the resulting quinone derivatives, which have shown potential as anticancer, antibacterial, antimalarial, antifungal, and antiviral agents. mdpi.com

Oxidative demethylation of hydroquinone (B1673460) dimethyl ethers using cerium (IV) ammonium (B1175870) nitrate (B79036) is an effective method for synthesizing quinone derivatives, even in the presence of sensitive functional groups like double or triple bonds and hydroxyl groups. rsc.org Another approach involves the electrochemical generation of p-benzoquinone, which can then react with various amines to form amino-substituted quinone derivatives. academie-sciences.fr The oxidation of N-substituted dopamine (B1211576) derivatives can also generate ortho-quinones, which may undergo further reactions like rearrangement to para-quinomethanes.

Reduction of Bromine to Hydroxyquinoline

The bromine atom at the 8-position can be selectively removed through reduction to yield 6-hydroxyquinoline (B46185). This reaction is valuable for accessing quinoline scaffolds without the 8-bromo substituent. While direct reduction of the bromine on this compound is not extensively detailed in the provided context, related reductions on other bromoquinolines are known. For instance, 5-Bromoquinolin-8-ol (B75139) can be reduced to form 8-hydroxyquinoline. This suggests that similar conditions, potentially using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), could be applicable to this compound.

Substitution of Bromine with Other Functional Groups

The bromine atom at the 8-position is susceptible to substitution by various nucleophiles, opening avenues for the synthesis of a wide array of functionalized quinolines. These substitution reactions are fundamental in creating diverse chemical libraries for drug discovery and materials science.

Common substitution reactions for bromoquinolines include:

Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides. For example, 6-bromo-5-nitroquinoline (B1267105) can undergo nucleophilic aromatic substitution (SNAr) with piperazine (B1678402) or morpholine. nih.gov

Coupling Reactions : Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, are frequently employed to form new carbon-carbon bonds.

Chan-Lam Coupling : This copper-catalyzed reaction allows for the formation of carbon-heteroatom bonds, for instance, by coupling with aryl boronic acids.

Cyanation : The bromo group can be replaced by a cyano group using reagents like copper cyanide (CuCN) in a solvent like DMF. tubitak.gov.tr

Optimization of Synthetic Yields and Isolation Conditions

Maximizing the yield and purity of this compound and its derivatives is crucial for both research and potential commercial applications. This involves fine-tuning reaction parameters and employing effective purification strategies.

Research has focused on optimizing the synthesis of related bromoquinoline derivatives, which can provide insights applicable to this compound. For instance, in the synthesis of 6-bromo-4-iodoquinoline, modifications to solvent and temperature were found to improve yield and shorten reaction times. atlantis-press.com Specifically, conducting a reaction without an external solvent when a solvent is generated in situ, and carefully controlling the temperature during subsequent steps, proved beneficial. atlantis-press.com The bromination of 8-substituted quinolines has been reinvestigated to determine optimal conditions for yield and isolation. acgpubs.orgresearchgate.net

| Reaction | Reagent(s) | Solvent | Temperature | Yield | Reference |

| Bromination of 8-hydroxyquinoline | Br₂ (2.1 eq) | CHCl₃ | Room Temp | 90% | acgpubs.org |

| Bromination of 8-methoxyquinoline | Br₂ (1.1 eq) | CHCl₃ | Room Temp | 92% | acgpubs.org |

| Synthesis of 5-amino-7-bromoquinolin-8-ol | NBS, then NaNO₂/HCl, then Na₂S₂O₄ | Chloroform, THF/Water | - | Good | mdpi.com |

| Suzuki Coupling of 6-bromo-8-methoxyquinoline | p-formylphenylboronic acid | - | - | Excellent | mdpi.com |

Purification Techniques for Brominated Quinoline Derivatives

The isolation and purification of brominated quinoline derivatives are critical steps to ensure the final product's quality. Common techniques include column chromatography, crystallization, and washing with specific solutions.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying brominated quinoline derivatives. nih.govtubitak.gov.trgoogle.com The choice of eluent system is crucial for effective separation. For example, a mixture of ethyl acetate and hexane (B92381) is often employed. nih.govtubitak.gov.tr In some cases, passing the crude material through a short alumina (B75360) column can also be effective. acgpubs.orgresearchgate.net

Crystallization: Crystallization from a suitable solvent or solvent mixture is another common purification method. For instance, a mixture of ethanol (B145695) and water has been used to purify a phthalonitrile (B49051) derivative of 8-hydroxyquinoline. acgpubs.org

Washing and Extraction: The crude reaction mixture is often subjected to a series of washing steps to remove impurities. This can involve washing with aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acidic byproducts and remove unreacted starting materials. nih.govacgpubs.org The product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄), and the solvent is evaporated. nih.govacgpubs.orgchemicalbook.com

| Compound | Purification Method | Eluent/Solvent | Reference |

| 6-bromo-8-methoxyquinoline | Silica gel column chromatography | AcOEt/hexane (1:9) | tubitak.gov.tr |

| 3,5,7-tribromo-6-methoxy-1,2,3,4-tetrahydroquinoline | Silica gel column chromatography | AcOEt/hexane (1:5) | nih.gov |

| 7-(4-chlorobutoxy)-1H-quinolin-2-one | Silica gel column chromatography | dichloromethane:methanol (100:3) | google.com |

| 4-(5-bromoquinolin-8-yloxy)phthalonitrile | Filtration and washing, then silica gel column chromatography | AcOEt/hexane (7:3) | acgpubs.org |

| 5,7-dibromo-8-hydroxyquinoline | Crystallization | Benzene | acgpubs.org |

Chemical Reactivity and Derivatization of 8 Bromoquinolin 6 Ol

Reactions at the Quinoline (B57606) Ring System

The quinoline core of 8-Bromoquinolin-6-ol is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structure possesses distinct electronic properties that influence its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactions

The quinoline ring in this compound is activated towards electrophilic aromatic substitution by the strongly electron-donating hydroxyl group at the C-6 position. This group directs incoming electrophiles primarily to the positions ortho and para to itself. In this specific molecule, the C-5 and C-7 positions are ortho to the hydroxyl group and are therefore the most probable sites for electrophilic attack. The bromine atom at C-8 is a deactivating group but also directs ortho and para, which would correspond to the C-7 and C-5 positions, respectively, thus reinforcing the directing effect of the hydroxyl group.

While specific studies on the electrophilic substitution of this compound are not widely documented, analogous reactions with similar quinoline derivatives provide insight. For instance, the electrophilic bromination of 8-hydroxyquinoline (B1678124) is a well-established reaction where the hydroxyl group at C-8 activates the ring, directing substitution to the C-5 and C-7 positions. Depending on the reaction conditions, such as the solvent and stoichiometry of the brominating agent, either mono- or di-substituted products can be obtained. researchgate.netacgpubs.org Similarly, the nitration or sulfonation of this compound would be expected to yield products substituted at the C-5 and/or C-7 positions.

Nucleophilic Reactions

The quinoline ring is inherently electron-deficient, which can facilitate nucleophilic aromatic substitution (NAS), particularly at positions activated by electron-withdrawing groups or at halogen-bearing carbons. The bromine atom at C-8 can potentially be displaced by strong nucleophiles under specific conditions, although this often requires high temperatures or the presence of a catalyst.

Common nucleophilic substitution reactions on bromoquinolines involve the displacement of the bromide ion by nucleophiles such as amines, thiols, or alkoxides. smolecule.com These transformations are fundamental in building more complex molecular architectures from the quinoline scaffold.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C-6 position is a key functional handle for the derivatization of this compound. It readily participates in oxidation, etherification, and esterification reactions.

Oxidation Reactions to Quinone Derivatives

The hydroxyl group of this compound can be oxidized to form the corresponding quinone derivative. This transformation is a common reaction for hydroxy-substituted aromatic compounds. The oxidation of the 6-hydroxyquinoline (B46185) moiety would yield 8-bromoquinoline-5,6-dione. This is analogous to the oxidation of other hydroxyquinolines, such as 5-bromoquinolin-8-ol (B75139) and 6-bromoquinolin-7-ol, which can be converted to their respective quinone derivatives using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). vulcanchem.com The oxidation of quinoline and isoquinoline (B145761) derivatives is a known route to obtain 5,8-quinolinediones, which are of interest for their biological activities. mdpi.com

| Starting Material Analogue | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| 6-Bromoquinolin-7-ol | KMnO₄ | Quinone (6-bromoquinolin-7-one) | vulcanchem.com |

| 5-Bromoquinolin-8-ol | KMnO₄ or CrO₃ | Quinone derivatives | |

| Hydroquinone (B1673460) Dimethyl Ethers | Cerium (IV) ammonium (B1175870) nitrate (B79036) | Quinone derivatives | rsc.org |

Etherification and Esterification

As a phenol (B47542), the hydroxyl group of this compound can be readily converted into ethers and esters. Etherification is often employed to protect the hydroxyl group or to introduce new functionalities. For example, the hydroxyl group can react with alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate to form the corresponding benzyl ether. researchgate.net This strategy is commonly used in multi-step syntheses to prevent the acidic proton of the hydroxyl group from interfering with subsequent reaction steps, such as metal-catalyzed cross-couplings. researchgate.net

Esterification, including the formation of sulfonate esters, is another important derivatization pathway. The reaction of the hydroxyl group with sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonates. nih.gov These derivatives can exhibit modified biological activities or serve as leaving groups in further substitution reactions.

| Reaction Type | Reagents | Product | Reference Example |

|---|---|---|---|

| Etherification (O-alkylation) | Alkyl halide (e.g., BnBr), Base (e.g., K₂CO₃) | Ether (e.g., 6-benzyloxy-8-bromoquinoline) | researchgate.netresearchgate.net |

| Etherification (Williamson) | 4-nitrophthalonitrile, Base | Aryl Ether (e.g., 4-(quinolin-8-yloxy)phthalonitrile) | acgpubs.org |

| Esterification (Sulfonylation) | Sulfonyl chloride, Base (e.g., triethylamine) | Sulfonate ester | nih.gov |

Reactions Involving the Bromine Substituent

The bromine atom at the C-8 position is arguably the most versatile handle for the derivatization of this compound, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by coupling the bromoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmt.com This reaction is widely used to synthesize biaryl compounds or to introduce alkyl or alkenyl substituents. vulcanchem.commdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between the bromoquinoline and an amine. wikipedia.orgnumberanalytics.com This method provides a direct route to N-aryl quinolines and is compatible with a wide range of amine coupling partners. researchgate.netias.ac.in

The Sonogashira coupling reaction involves the coupling of the bromoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylated quinoline. acs.org

Beyond cross-coupling, the bromine atom can undergo metal-halogen exchange . Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), can replace the bromine with lithium. The resulting lithiated quinoline is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, disulfides) to introduce a wide range of functional groups. researchgate.net Furthermore, the bromine can be substituted by a hydroxyl group through palladium-catalyzed hydroxylation using boric acid or other hydroxide (B78521) sources. lookchem.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid | Pd(0) or Pd(II) catalyst, Base | C-C (aryl, vinyl) | vulcanchem.comlibretexts.orgmdpi.com |

| Buchwald-Hartwig Amination | Primary/secondary amine | Pd(0) or Pd(II) catalyst, Ligand, Base | C-N | researchgate.netwikipedia.orgias.ac.in |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) | acs.org |

| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi) | None | C-Li (intermediate) | researchgate.net |

| Hydroxylation | Boric Acid / Hydroxide source | Pd(OAc)₂, Ligand, Base | C-O | lookchem.com |

Reduction to Hydrogen

The bromine atom at the C-8 position of the quinoline ring can be selectively removed and replaced with a hydrogen atom through reduction reactions. A common method to achieve this transformation is catalytic hydrogenation. This process, often referred to as hydrodebromination, typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. vulcanchem.com This reaction effectively cleaves the carbon-bromine bond, yielding the parent 6-hydroxyquinoline molecule. The efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, and reaction solvent.

Substitution Reactions with Various Nucleophiles

The bromine atom on this compound serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pub Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the heteroaromatic quinoline ring can facilitate these reactions, particularly under specific conditions. Strong nucleophiles can displace the bromide to form new C-N, C-O, or C-S bonds. For instance, reaction with alkoxides (such as sodium methoxide) can yield 8-methoxyquinolin-6-ol, while reaction with thiols can produce 8-thio-substituted quinolines. Amine nucleophiles can also be used, although transition metal-catalyzed methods are often more efficient for C-N bond formation. rsc.org The reaction's feasibility is governed by the nucleophile's strength and the reaction conditions, which may include high temperatures or the use of a base. pressbooks.publibretexts.org

| Nucleophile | Product Type | General Conditions | Reference |

|---|---|---|---|

| Alkoxides (e.g., RO⁻) | 8-Alkoxyquinolin-6-ol | Heat, polar aprotic solvent | |

| Amines (e.g., R₂NH) | 8-Aminoquinolin-6-ol derivatives | High temperature, may require catalyst | rsc.org |

| Thiols (e.g., RS⁻) | 8-(Alkyl/Aryl)thioquinolin-6-ol | Base, polar solvent |

Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing this compound, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.

C-C Bond Formation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is widely employed to introduce aryl or heteroaryl groups at the C-8 position. vulcanchem.com This palladium-catalyzed reaction couples this compound with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a base. derpharmachemica.comnih.gov The reaction tolerates a wide range of functional groups on the coupling partners, enabling the synthesis of a diverse library of 8-aryl-6-hydroxyquinolines. rroij.comscispace.com For the reaction to proceed, the hydroxyl group may require protection, for example as a benzyl ether, which can be removed post-coupling. rroij.comresearchgate.net

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling this compound with primary or secondary amines. scienceopen.com This palladium-catalyzed process requires a suitable phosphine (B1218219) ligand and a base. researchgate.netlibretexts.org It offers a more general and milder alternative to traditional nucleophilic substitution for synthesizing 8-aminoquinoline (B160924) derivatives. organic-chemistry.orgfigshare.com The choice of ligand is crucial for achieving high yields and can be tailored to the specific amine substrate. researchgate.net

C-O Bond Formation (Ullmann Condensation): The Ullmann condensation can be used to form C-O bonds, creating 8-aryloxy-6-hydroxyquinoline derivatives. This copper-catalyzed reaction involves coupling this compound with a phenol in the presence of a base. researchgate.net Modern Ullmann-type reactions often utilize ligands such as 8-hydroxyquinoline itself or its derivatives to facilitate the coupling at lower temperatures and with better yields. researchgate.netescholarship.orgnih.govacs.org

| Reaction Name | Bond Formed | Key Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Pd catalyst, base, Arylboronic acid | 8-Aryl-6-hydroxyquinoline | vulcanchem.comderpharmachemica.com |

| Buchwald-Hartwig Amination | C-N | Pd catalyst, phosphine ligand, base, Amine | 8-Amino-6-hydroxyquinoline derivative | scienceopen.comresearchgate.net |

| Ullmann Condensation | C-O | Cu catalyst, base, Phenol | 8-Aryloxy-6-hydroxyquinoline | researchgate.netescholarship.org |

Derivatization for Structure-Activity Relationship (SAR) Studies

The chemical reactivity of this compound makes it an ideal starting material for generating compound libraries for Structure-Activity Relationship (SAR) studies. researchgate.net By systematically modifying the quinoline scaffold at defined positions, researchers can probe the interactions of these molecules with biological targets and optimize properties like potency and selectivity. The cross-coupling and substitution reactions described are instrumental in this process, allowing for the exploration of a broad chemical space. derpharmachemica.comrroij.com

Synthesis of Novel Halogenated Quinoline Derivatives

While this compound is itself a halogenated derivative, its bromine atom can be exchanged for other halogens, or additional halogens can be introduced onto the ring. Halogen exchange reactions, such as a Finkelstein-type reaction, can potentially be used to convert the bromo-substituent to an iodo- or chloro-substituent, although this may require specific activation. More commonly, electrophilic halogenation can be used to introduce additional halogen atoms at other activated positions on the quinoline ring system. For example, bromination of 8-hydroxyquinoline derivatives often occurs at the C-5 and C-7 positions. acgpubs.orgacgpubs.org These new halogenated analogs serve as important compounds for SAR studies, as the nature and position of the halogen can significantly impact biological activity. scispace.com

Introduction of Diverse Functionalities at C-8 and Other Positions

The true utility of this compound in SAR studies lies in the ability to replace the C-8 bromine with a wide array of functional groups. scispace.comresearchgate.net

At C-8: As detailed, Suzuki coupling introduces diverse aryl and heteroaryl groups, Buchwald-Hartwig amination provides access to a vast range of substituted amino derivatives, and Ullmann coupling yields various aryloxy ethers. vulcanchem.comresearchgate.netescholarship.org These reactions allow for the systematic variation of steric bulk, electronic properties, and hydrogen bonding potential at this position.

At Other Positions: The existing hydroxyl group at C-6 can be alkylated or acylated to explore the impact of modifying this functionality. Furthermore, the quinoline ring itself can undergo other reactions. For instance, electrophilic substitution reactions like nitration or sulfonation can introduce functionalities at other positions, guided by the directing effects of the existing bromo and hydroxyl groups. Functionalization at multiple positions, such as the synthesis of 6,8-disubstituted quinolines, allows for a comprehensive exploration of the chemical space around the quinoline core to optimize biological activity. researchgate.netresearchgate.netmdpi.com

Biological Activities and Pharmacological Potential of 8 Bromoquinolin 6 Ol and Its Derivatives

Anticancer Research

Derivatives of 8-hydroxyquinoline (B1678124), including brominated variants, have been a focal point of anticancer research due to their potential to inhibit tumor growth. nih.govevitachem.com The presence of a hydroxyl group at the C-8 position of the quinoline (B57606) core is often associated with enhanced anticancer potential. researchgate.net The strategic placement of bromine and other functional groups on the quinoline ring system influences the compound's biological activity and its mechanism of action. evitachem.com

A crucial aspect of anticancer drug discovery is the ability of a compound to halt the uncontrolled proliferation of cancer cells. Derivatives of 8-Bromoquinolin-6-ol have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.

For instance, a study evaluating brominated 8-substituted quinolines found that 5,7-dibromo-8-hydroxyquinoline exhibited strong antiproliferative activity. researchgate.net This compound was tested against several tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net Another study reported the IC50 values of 5,7-dibromo-8-hydroxyquinoline against a panel of cancer cell lines, further highlighting its potent cytotoxic effects. nih.gov

Derivatives of 4-bromoquinolin-6-amine (B580902) have also been investigated for their anticancer properties, showing potential in inhibiting cell proliferation in various cancer cell lines with IC50 values in the micromolar range against cell lines like MCF-7 (breast cancer) and A549 (lung cancer). The modification of the quinoline scaffold, such as the introduction of an amino group at the fifth position and a bromo substituent at the seventh position of the 8-hydroxyquinoline ring, has also yielded derivatives with cytotoxic effects against various cancer cell lines. evitachem.com

| Compound | Cancer Cell Line | IC50 Value |

| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 6.7 - 25.6 µg/mL researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 6.7 - 25.6 µg/mL researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | A549 (Human Lung Carcinoma) | 5.8 µg/mL nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | FL (Human Amnion) | 17.6 µg/mL nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 18.7 µg/mL nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 5.4 µg/mL nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | MCF7 (Human Breast Carcinoma) | 16.5 µg/mL nih.gov |

| 4-Bromoquinolin-6-amine derivatives | MCF-7 (Breast Cancer) | 0.69 - 22 µM |

| 4-Bromoquinolin-6-amine derivatives | A549 (Lung Cancer) | 0.69 - 22 µM |

Inducing apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. aging-us.comnih.gov Dysregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapies. aging-us.com Derivatives of this compound have been shown to trigger apoptosis in cancer cells through various mechanisms.

Studies have indicated that brominated 8-hydroxyquinolines possess high apoptotic potential. researchgate.net For example, 5,7-dibromo-8-hydroxyquinoline has been shown to induce apoptosis, as evidenced by DNA laddering assays. researchgate.net The induction of apoptosis by these compounds is often linked to their cytotoxic effects. researchgate.net

The mechanisms underlying apoptosis induction can be complex, often involving intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. aging-us.comfrontiersin.org The intrinsic pathway is characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) leading to cell death. frontiersin.org Research on a novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), demonstrated its ability to induce apoptosis in breast cancer cells, partially through the activation of the ERK pathway. nih.gov This suggests that derivatives of this compound can engage specific signaling pathways to trigger programmed cell death.

The anticancer effects of this compound derivatives are often rooted in their ability to interact with specific molecular targets and modulate key signaling pathways that are dysregulated in cancer. acs.org

Protein kinases are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is a common feature of many cancers. acs.org Consequently, kinase inhibitors have emerged as a major class of anticancer drugs. acs.orgmdpi.com Quinoline derivatives have been designed and synthesized as potent kinase inhibitors. nih.gov For example, certain quinoline derivatives have been identified as potential Pim-1 kinase inhibitors, a kinase implicated in prostate cancer. nih.gov While direct evidence for this compound as a kinase inhibitor is specific, the broader class of quinoline derivatives shows significant potential in this area. nih.gov Some quinoline-based compounds have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key targets in cancer therapy. mdpi.com

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. patsnap.comnih.gov Inhibiting these enzymes can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. patsnap.com Certain brominated 8-hydroxyquinoline derivatives have been identified as novel topoisomerase inhibitors. researchgate.net Specifically, 5,7-dibromo-8-hydroxyquinoline has been shown to have inhibitory effects on the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme. researchgate.net This mode of action positions these compounds as promising anticancer drug candidates. researchgate.net Topoisomerase poisons work by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. patsnap.comnih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). wikipedia.orgkuleuven.be Elevated MMP activity is associated with cancer invasion, metastasis, and angiogenesis. wikipedia.orgkuleuven.be Therefore, MMP inhibitors represent a potential therapeutic strategy for cancer.

8-Hydroxyquinoline derivatives have been designed and synthesized as MMP-2 and MMP-9 inhibitors. nih.gov The 8-hydroxyquinoline moiety can act as a metal-binding group, chelating the zinc ion in the active site of MMPs and thereby inhibiting their enzymatic activity. wikipedia.orgnih.gov Studies have shown that certain 8-hydroxyquinoline derivatives exhibit potent inhibitory activities against MMP-2 and MMP-9 at submicromolar concentrations. nih.gov These compounds have also demonstrated anti-invasive and anti-angiogenesis activity in cancer cell lines, such as A549, and were found to down-regulate the expression of MMP-2 and MMP-9. nih.gov

Topoisomerase Inhibition

Structure-Activity Relationships (SAR) in Anticancer Activity

The quinoline scaffold is a significant pharmacophore in the development of anticancer agents, with its biological activity heavily influenced by the nature and position of its substituents. researchgate.net For 8-hydroxyquinoline derivatives, including those with bromine substitutions, the presence of the hydroxyl group at the C-8 position is often considered crucial for their anticancer potential. researchgate.net

Research into the structure-activity relationships (SAR) of quinoline derivatives reveals several key trends:

Halogenation: The presence of halogen atoms, such as bromine and chlorine, can enhance anticancer efficacy. Studies on 5,7-dibromo-8-hydroxyquinoline have shown strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net The exchange of functional groups at the C-6 and C-8 positions significantly alters anticancer activity. researchgate.net For instance, replacing a bromine atom with an 8-hydroxyquinoline moiety has been shown to increase anticancer activity. mdpi.com

Substituents at C-2: The introduction of substituents at the C-2 position of the quinoline moiety can also modulate anticancer activity. In a series of hybrid compounds, a derivative with a methyl group at the C2' position of the quinoline ring demonstrated the highest cytotoxicity. mdpi.com

Hydroxyl Group at C-8: The hydroxyl group at C-8 is a key feature for many biologically active quinoline derivatives. researchgate.net Its ability to form a glycosidic linkage can, however, impede the chelation of metal ions due to steric hindrance, which may reduce bioactivity. nih.gov Derivatives that maintain a free hydroxyl group at position 8 tend to exhibit better inhibitory potential than their acetylated counterparts. nih.gov

Lipophilicity: The lipophilicity of quinoline derivatives, which can be increased by halogen atom substituents, is another factor that influences their anticancer activity. nih.gov

Studies have shown that brominated 8-hydroxyquinolines can induce cytotoxic effects and have apoptotic potential, with some derivatives also showing inhibitory effects on Topoisomerase I, an enzyme involved in DNA replication. researchgate.net The anticancer mechanism for some quinoline derivatives involves the disruption of lysosomal function, leading to altered autophagic flux and subsequent apoptotic cell death. nih.gov

Antimicrobial and Antifungal Properties

Quinoline derivatives are recognized for their broad-spectrum antimicrobial properties. ontosight.ai The 8-hydroxyquinoline scaffold, in particular, is a cornerstone for a variety of compounds with antibacterial and antifungal activities. nih.gov

Evaluation against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, MRSA)

Derivatives of this compound and related compounds have been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Escherichia coli: Certain quinoline derivatives have demonstrated effectiveness against E. coli. researchgate.net In one study, new 6-Bromoquinolin-4-ol (B142416) derivatives were synthesized and tested against ESBL (Extended-Spectrum Beta-Lactamase) producing E. coli. One derivative, in particular, showed the highest antibacterial activity among those tested. mdpi.comdoaj.org

Staphylococcus aureus: 8-hydroxyquinoline derivatives have shown activity against S. aureus. researchgate.net In some cases, the antibacterial activity of synthesized derivatives surpassed that of standard antibiotics like Penicillin G. researchgate.net

MRSA (Methicillin-resistant Staphylococcus aureus): The challenge of antibiotic resistance has spurred research into new agents targeting MRSA. Synthesized 6-Bromoquinolin-4-ol derivatives have been investigated for their potential against MRSA. mdpi.comdoaj.org One study reported a derivative of ciprofloxacin, a quinoline antibiotic, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against an MRSA strain. nih.gov Another compound, a bromo-indolizino[2,3-g]quinoline derivative, was found to be highly potent against clinical MRSA strains, with an MIC90 value of 125 ng/mL, which was 16-fold higher than that of vancomycin. nih.gov

The following table summarizes the antibacterial activity of selected 6-Bromoquinolin-4-ol derivatives against ESBL-producing E. coli and MRSA.

| Compound | MIC against ESBL E. coli (mg/mL) | MBC against ESBL E. coli (mg/mL) | MIC against MRSA (mg/mL) | MBC against MRSA (mg/mL) |

| 3e | 6.25 | 12.5 | 3.125 | 6.5 |

Table adapted from research on functionalized phenoxy quinolines. mdpi.com

Antifungal Efficacy

The 8-hydroxyquinoline structure is a well-established pharmacophore for antifungal agents. scispace.comnih.gov The introduction of halogen atoms, such as bromine or chlorine, at the 5- or 7-positions has been shown to increase antifungal activity. oup.com

Studies have demonstrated the efficacy of these compounds against a variety of fungal species:

Candida species: Derivatives have been tested against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. krusei. nih.govoup.com

Dermatophytes and Molds: Activity has been observed against dermatophytes like Trichophyton mentagrophytes and molds such as Aspergillus niger and Botrytis cinerea. scispace.com

In one study, conjugates of umbelliferone (B1683723) and 8-hydroxyquinoline were evaluated for their antifungal activity against phytopathogenic fungi. The umbelliferone-8-hydroxyquinoline conjugate with a 4-carbon spacer was the most active, showing significant inhibition of mycelial growth. nih.gov Another study highlighted that certain 2-[(substituted-imino)methyl]quinolin-8-ol derivatives exhibited in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov

Mechanism of Antimicrobial Action

The primary mechanism behind the antimicrobial action of 8-hydroxyquinoline and its derivatives is widely attributed to their ability to chelate metal ions, which are crucial for the survival and proliferation of microorganisms. scirp.org

8-hydroxyquinoline acts as a potent, bidentate chelating agent, binding to essential metal ions through its nitrogen and oxygen atoms. scirp.org This chelation can disrupt microbial processes in several ways:

Enzyme Inhibition: Many enzymes essential for microbial metabolism are metal-dependent. By sequestering these metal ions, such as iron, copper, and zinc, 8-hydroxyquinoline derivatives can inhibit the function of these vital enzymes, leading to a breakdown of cellular processes. scirp.org

Disruption of Cellular Integrity: The interaction between these compounds and metal ions can affect the integrity of the bacterial cell wall and membrane, leading to the leakage of essential cellular components and ultimately, cell death. mdpi.com

This ability to interfere with metal-dependent pathways is a key factor in the broad-spectrum antimicrobial activity observed in this class of compounds. researchgate.net

Neuroprotective Activities

In addition to their antimicrobial and anticancer properties, quinoline derivatives, including 8-hydroxyquinolines, are being investigated for their neuroprotective potential. bohrium.commdpi.com This activity is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's, which are often associated with metal ion dysregulation and oxidative stress. researchgate.net

The neuroprotective effects of these compounds are linked to several mechanisms:

Metal Ion Chelation: Similar to their antimicrobial action, the ability of 8-hydroxyquinoline derivatives to chelate metal ions is a key aspect of their neuroprotective activity. researchgate.net By binding to excess metal ions like copper and iron, they can reduce the production of harmful reactive oxygen species (ROS), thereby mitigating oxidative stress and cellular damage in the brain. researchgate.net

Enzyme Inhibition: Some quinoline derivatives act as inhibitors of key enzymes involved in the pathogenesis of neurodegenerative diseases, such as monoamine oxidase (MAO), particularly MAO-B. bohrium.comacs.org Inhibition of MAO-B can help maintain higher levels of dopamine (B1211576) in the brain, which is beneficial in Parkinson's disease. acs.org

Antioxidant Activity: Certain derivatives have shown the ability to scavenge free radicals, further contributing to their neuroprotective profile. bohrium.com

While research has shown that some quinoline compounds exhibit neuroprotective effects, the specific activity can be highly dependent on the substitution pattern on the quinoline nucleus. For example, in one study, quinoline compounds substituted at position 3 showed much weaker or no neuroprotective activity compared to those with substitutions at other positions. google.com The 8-hydroxyquinoline derivative clioquinol (B1669181), despite being withdrawn for neurotoxicity, is considered a promising multi-targeted agent with neuroprotective capacity and has served as a basis for developing new derivatives for potential use in Alzheimer's disease. researchgate.net

Role in Alzheimer's and Parkinson's Disease Research

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of structure and function of neurons. nih.gov Oxidative stress and the misfolding and aggregation of proteins are common pathological features of these debilitating conditions. cespu.pt The 8-hydroxyquinoline (8-HQ) scaffold, the parent structure of this compound, has been identified as a promising framework for the design of therapeutic agents targeting these diseases. cespu.ptresearchgate.net

Derivatives of 8-hydroxyquinoline are being investigated for their potential to combat the complex pathologies of Alzheimer's and Parkinson's diseases. Their neuroprotective effects are often attributed to their ability to modulate multiple targets involved in the disease cascade. mdpi.com For instance, certain 8-HQ derivatives have demonstrated the capacity to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. mdpi.com Furthermore, some derivatives have shown neuroprotective effects in cellular models of Parkinson's disease by mitigating neuronal cell death. nih.gov The presence of the hydroxyl group is often considered vital for these activities. mdpi.com

Chelation of Metal Ions in Neurodegenerative Contexts

An imbalance of metal ions, particularly copper, zinc, and iron, is implicated in the pathogenesis of neurodegenerative disorders. nih.gov These metal ions can promote the aggregation of Aβ peptides and the formation of neurotoxic reactive oxygen species (ROS). researchgate.netresearchgate.net 8-Hydroxyquinoline and its derivatives are effective metal chelators, capable of binding to these metal ions and potentially restoring metal homeostasis in the brain. nih.govmdpi.com

The chelating properties of 8-HQ derivatives are a key aspect of their therapeutic potential in neurodegenerative diseases. By sequestering excess metal ions, these compounds can inhibit the metal-induced aggregation of Aβ and tau proteins, which form the characteristic plaques and tangles in Alzheimer's disease. researchgate.netgoogle.com For example, the 8-hydroxyquinoline derivative clioquinol has been shown to bind to both tau and Aβ aggregates in post-mortem Alzheimer's brain tissues. google.com Furthermore, the chelation of copper by these compounds can prevent the formation of harmful hydrogen peroxide. researchgate.net The ability of these compounds to cross the blood-brain barrier is a crucial factor for their efficacy in the central nervous system. researchgate.net

Antiviral Activity

The quinoline core is a constituent of numerous compounds with a wide range of pharmacological activities, including antiviral properties. researchgate.net Research has explored the potential of 8-hydroxyquinoline derivatives as antiviral agents against various viruses. mdpi.comnih.gov

Studies have shown that certain derivatives of 8-hydroxyquinoline exhibit inhibitory activity against viruses such as the dengue virus and influenza A virus. nih.govmdpi.com The antiviral mechanism of these compounds can be multifaceted. For some derivatives, the antiviral activity appears to be influenced by their lipophilicity and the electron-withdrawing properties of substituents on the molecule. mdpi.com For instance, some 8-hydroxyquinoline-2-carboxanilides have demonstrated activity against the Avian influenza virus. nih.gov The development of new antiviral agents is crucial, and the 8-hydroxyquinoline scaffold provides a promising starting point for the design of novel therapeutic candidates. mdpi.com

Enzyme Inhibition (e.g., JmjC histone demethylase inhibitors)

Enzymes are critical regulators of biological processes, and their inhibition is a major strategy in drug discovery. researchgate.net Derivatives of 8-hydroxyquinoline have been identified as inhibitors of various enzymes, including the Jumonji C (JmjC) domain-containing histone demethylases. nih.gov These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones.

5-Carboxy-8-hydroxyquinoline, known as IOX1, is a potent broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases, which includes the JmjC family of histone demethylases. nih.govncats.io However, its utility in cellular studies is limited by low cell permeability. nih.govresearchgate.net To address this, ester derivatives of IOX1 have been synthesized to improve cellular potency. nih.gov For example, an n-octyl ester derivative of IOX1 demonstrated enhanced cellular efficacy. researchgate.net The discovery of such inhibitors provides valuable tools for studying the biological roles of these enzymes and holds potential for therapeutic applications in diseases like cancer. nih.gov

Drug Discovery and Lead Compound Development

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. researchgate.netucl.ac.uk The this compound structure serves as a versatile scaffold in drug discovery, offering multiple sites for chemical modification to generate libraries of new compounds with diverse biological activities. researchgate.net

Coordination Chemistry of 8 Bromoquinolin 6 Ol

Ligand Properties of 8-Bromoquinolin-6-ol and its Isomers

8-Hydroxyquinoline (B1678124) and its derivatives, including this compound, are recognized as versatile ligands in coordination chemistry. researchgate.net The key to their coordinating ability lies in their structure, which facilitates the formation of stable chelate rings with metal ions. jchemlett.com

This compound, much like its parent compound 8-hydroxyquinoline, acts as a monoprotic bidentate chelating agent. researchgate.netcymitquimica.com This means it can bind to a central metal ion through two of its atoms simultaneously. The coordination involves the deprotonation of the phenolic hydroxyl group (-OH) and the donation of a lone pair of electrons from the quinoline (B57606) nitrogen atom. ajchem-a.comjchemlett.com This dual-point attachment results in the formation of a stable five-membered ring with the metal ion, a characteristic feature of 8-hydroxyquinolinate complexes. jchemlett.com

The bromine substituent on the quinoline ring can influence the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes. cymitquimica.com

This compound and its isomers readily form complexes with a wide array of metal ions. researchgate.netsemanticscholar.orgmdpi.com The reaction typically involves the loss of a proton from the hydroxyl group, leading to the formation of an 8-hydroxyquinolinato-chelate complex. jchemlett.com The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1, 1:2, and in some cases, more complex structures. ajchem-a.comscirp.org

Derivatives of 8-hydroxyquinoline are known to form stable complexes with numerous divalent and trivalent metal ions, including copper(II), zinc(II), iron(III), and aluminum(III). researchgate.netsemanticscholar.orgmdpi.com The formation of these complexes is often rapid and can occur at room temperature. The chelation of these metal ions is a key aspect of their chemical behavior. For instance, the interaction with Cu²⁺ involves the displacement of the hydrogen atom from the hydroxyl group and subsequent binding to the oxygen and nitrogen atoms.

The stability of these metal complexes can be influenced by the specific metal ion and the nature of the substituents on the quinoline ring. For example, the presence of a bromine atom can modulate the ligand's affinity for different metal ions.

The resulting metal complexes of 8-hydroxyquinoline derivatives can adopt various geometries, largely dependent on the coordination number of the metal ion and the stoichiometry of the complex. Common geometries include square planar and octahedral. scirp.org

For instance, in a 1:2 metal-to-ligand ratio with a divalent metal ion, a square planar geometry can be formed. scirp.org If water molecules or other ligands are also coordinated to the metal center, an octahedral geometry is often observed. scirp.org The specific bond lengths and angles within the complex are influenced by the size and electronic configuration of the metal ion. For example, in some Fe(II) complexes, the Fe-N and Fe-O bond lengths are in the range of 2.14 Å and 2.10-2.18 Å, respectively. mdpi.com The geometry of the complex can be further elucidated using techniques such as X-ray crystallography.

Table 1: Examples of Metal Complexes with 8-Hydroxyquinoline Derivatives and Their Geometries

| Metal Ion | Ligand | Stoichiometry (M:L) | Geometry |

|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral (with coordinated water) scirp.org |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral (with coordinated water) scirp.org |

| Zn(II) | 8-Hydroxyquinoline derivative | 1:2 | Distorted Octahedral mdpi.com |

| Fe(II) | 8-Hydroxyquinoline derivative | 1:2 | Distorted Octahedral mdpi.com |

| Al(III) | 8-Hydroxyquinoline | 1:3 | Octahedral researchgate.net |

Formation of Metal Complexes

With Divalent Metal Ions (e.g., Cu2+, Zn2+, Fe3+, Al3+)

Applications in Metal Ion Sensing and Chelation Therapy

The ability of 8-hydroxyquinoline derivatives to bind with metal ions has led to their exploration in various applications, including the detection of metal ions and as potential therapeutic agents. nih.gov

A significant application of 8-hydroxyquinoline derivatives is in the development of fluorescent chemosensors for metal ions. semanticscholar.org While the free 8-hydroxyquinoline molecule may be weakly fluorescent, its chelation with certain metal ions, such as Al³⁺, Zn²⁺, and Cu²⁺, can lead to a significant enhancement in fluorescence intensity. researchgate.net This "turn-on" fluorescence response forms the basis for their use as selective and sensitive detectors for specific metal ions.

The design of these chemosensors can be tailored by modifying the substituents on the quinoline ring to fine-tune their selectivity and sensitivity for different metal ions. mdpi.com For example, some 8-hydroxyquinoline-based sensors have been developed for the detection of ions like Co²⁺ and Al³⁺. mdpi.com The change in fluorescence upon metal binding can be attributed to processes like chelation-enhanced fluorescence (CHEF), where the rigid complex formation reduces non-radiative decay pathways. mdpi.com

Inhibition of Amyloid Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). mdpi.com A key strategy in the development of therapeutics for AD is the use of small molecules that can inhibit this aggregation process. Derivatives of 8-hydroxyquinoline have emerged as a promising class of compounds for this purpose. plos.orgnih.gov Their mechanism of action is often linked to their ability to chelate metal ions, such as copper (Cu²⁺) and zinc (Zn²⁺), which are known to accumulate in amyloid plaques and promote Aβ aggregation. mdpi.comnih.gov

Several studies have demonstrated that various substituted 8-hydroxyquinoline derivatives can effectively inhibit both self-induced and metal-ion-induced Aβ aggregation. mdpi.comnih.gov For example, a series of novel hybrid 8-hydroxyquinoline-indole derivatives were synthesized and evaluated for their inhibitory activity. Compounds 18c, 18d, and 18f from this series showed potent inhibition of self-induced Aβ₁₋₄₂ aggregation with EC₅₀ values of 1.72 µM, 1.48 µM, and 1.08 µM, respectively. mdpi.com The most potent of these, compound 18f, also demonstrated strong inhibition of Aβ aggregation induced by copper (82.3% inhibition) and zinc (88.3% inhibition). mdpi.com

Another study designed multitargeted 8-hydroxyquinoline derivatives, with compound 5b identified as a particularly effective agent. It inhibited self-induced Aβ₁₋₄₂ aggregation with an IC₅₀ value of 5.64 μM and was also capable of chelating biometals to inhibit Cu²⁺/Zn²⁺-induced aggregation. nih.gov These findings underscore the potential of the 8-hydroxyquinoline scaffold, likely including this compound, as a foundational structure for developing multifunctional agents against Alzheimer's disease.

Table 2: Inhibition of Amyloid-β (Aβ₁₋₄₂) Aggregation by Selected 8-Hydroxyquinoline Derivatives

| Compound | Inhibition Type | Inhibitory Concentration (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| Compound 18c (8-HQ-indole hybrid) | Self-induced | 1.72 µM | mdpi.com |

| Compound 18d (8-HQ-indole hybrid) | Self-induced | 1.48 µM | mdpi.com |

| Compound 18f (8-HQ-indole hybrid) | Self-induced | 1.08 µM | mdpi.com |

| Compound 5b (multitargeted 8-HQ) | Self-induced | 5.64 µM | nih.gov |

| Clioquinol (B1669181) (Reference Drug) | Self-induced | 9.95 µM | mdpi.com |

Influence of Halogenation on Coordination Properties

The introduction of halogen atoms (F, Cl, Br, I) onto the 8-hydroxyquinoline scaffold significantly influences the electronic properties of the ligand and, consequently, the characteristics of its metal complexes. mdpi.comresearchgate.net Halogens are electron-withdrawing groups, and their presence can alter the acidity of the phenolic hydroxyl group and the basicity of the pyridine (B92270) nitrogen atom. This electronic modulation affects the stability, structure, and reactivity of the resulting metalloquinolates. rsc.orgacs.org

A systematic study on a series of copper(II) complexes with various halogen- and nitro-substituted 8-hydroxyquinoline ligands provides clear insight into these effects. x-mol.netmdpi.com In this research, complexes of 7-bromo-8-hydroxyquinoline (HBrQ) and 5-chloro-7-bromo-8-hydroxyquinoline (HClBrQ) were synthesized and characterized. The structural analysis revealed that the copper atoms in [Cu(BrQ)₂] and [Cu(ClBrQ)₂] adopt a square planar coordination geometry, with the metal ion bound to two deprotonated ligands through their oxygen and nitrogen atoms. x-mol.netmdpi.com

The nature and position of the halogen substituent impact the bond lengths and angles within the coordination sphere. For instance, comparing different halogenated derivatives allows for a rationalization of their biological and chemical properties. acs.org Studies on organoruthenium complexes showed that varying the halide substitution pattern at the 5- and 7-positions had a discernible, albeit sometimes minor, impact on cytotoxic activity, indicating that halogenation is a key tool for fine-tuning the properties of these metal complexes for specific applications. acs.org The presence of the halogen functional groups can be confirmed by characteristic bands in the infrared spectra, such as those for ν(C₇–Br) vibrations observed around 861–873 cm⁻¹. mdpi.com

Table 3: Structural Data for Copper(II) Complexes of Halogenated 8-Hydroxyquinolines

| Complex | Ligand | Coordination Geometry | Selected Bond Length (Cu-O) (Å) | Selected Bond Length (Cu-N) (Å) | Reference |

|---|---|---|---|---|---|

| [Cu(BrQ)₂] | 7-bromo-8-hydroxyquinoline | Square Planar | 1.916 | 2.000 | x-mol.netmdpi.com |

| [Cu(ClBrQ)₂] | 5-chloro-7-bromo-8-hydroxyquinoline | Square Planar | 1.910 | 2.015 | x-mol.netmdpi.com |

Spectroscopic and Computational Studies of 8 Bromoquinolin 6 Ol

Advanced Spectroscopic Characterization Techniques

A suite of sophisticated spectroscopic techniques is employed to determine the precise molecular structure and electronic environment of 8-Bromoquinolin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

While detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not widely available in the public domain, patent literature describes its use as a synthetic intermediate. For instance, a patent application mentions the use of this compound in the synthesis of KRas G12C inhibitors. achemblock.comgoogle.comgoogle.comgoogle.comgoogle.com The characterization of related bromoquinoline derivatives, such as 5-bromo-8-methoxyquinoline (B186703), has been reported with detailed NMR analysis, which can serve as a comparative reference for the expected spectral features of this compound. acgpubs.org

¹H NMR Spectroscopy The ¹H NMR spectrum of a related compound, 8-bromo-6-(methoxymethoxy)quinoline, has been described in patent literature, indicating the successful modification of the hydroxyl group of this compound. achemblock.comgoogle.comgoogle.comgoogle.com For this compound itself, one would anticipate a set of signals in the aromatic region corresponding to the protons on the quinoline (B57606) ring system. The presence of the bromine atom and the hydroxyl group would influence the chemical shifts of the adjacent protons due to their electronic effects. A broad singlet corresponding to the hydroxyl proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the nine carbon atoms in the quinoline ring. The carbon atom attached to the bromine (C8) would exhibit a characteristic chemical shift influenced by the heavy atom effect. Similarly, the carbon bearing the hydroxyl group (C6) would be significantly affected. The chemical shifts of the other carbons would provide a complete map of the carbon skeleton, confirming the substitution pattern.

Interactive Data Table: Predicted NMR Data for this compound Specific experimental data is not available. The following table is for illustrative purposes based on general knowledge of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | 8.5 - 8.8 | C2: 148 - 152 |

| H3 | 7.2 - 7.5 | C3: 121 - 124 |

| H4 | 8.0 - 8.3 | C4: 135 - 138 |

| H5 | 7.6 - 7.9 | C4a: 127 - 130 |

| H7 | 7.0 - 7.3 | C5: 128 - 131 |

| OH | 9.0 - 11.0 (broad) | C6: 150 - 155 |

| C7: 115 - 118 | ||

| C8: 110 - 115 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected IR absorption bands include a broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1600 cm⁻¹ region. A strong C-O stretching vibration for the phenolic hydroxyl group would be expected around 1200-1300 cm⁻¹. The C-Br stretching vibration would typically appear at lower frequencies, in the fingerprint region below 1000 cm⁻¹. While specific experimental IR data for this compound is scarce, studies on related compounds like 7-bromo-5-chloro-8-hydroxyquinoline have shown detailed vibrational analysis using FTIR and FT-Raman spectroscopy, providing a basis for comparison. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound Specific experimental data is not available. The following table is for illustrative purposes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C / C=N (Aromatic) | Stretching | 1500-1600 |

| C-O (Phenolic) | Stretching | 1200-1300 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound in a suitable solvent would exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system. The position and intensity of these bands are influenced by the substituents and the solvent. The absorption spectra of related compounds, such as 7-hydroxyquinoline (B1418103) and its derivatives, have been studied in detail, showing characteristic absorption maxima that shift depending on the substitution and solvent conditions. acs.org For this compound, one would expect absorption maxima in the UV region, likely with multiple bands reflecting the complex electronic structure of the bicyclic aromatic system.

X-ray Crystallography and Crystal Structure Analysis